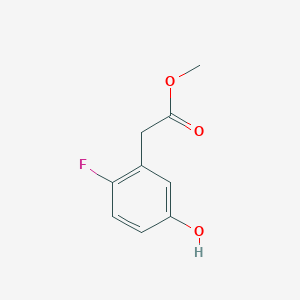

Methyl 2-fluoro-5-hydroxyphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-fluoro-5-hydroxyphenylacetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-hydroxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the direct fluorination of methyl 5-hydroxyphenylacetate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-hydroxyphenylacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride in an organic solvent.

Major Products Formed

Oxidation: Methyl 2-fluoro-5-oxo-phenylacetate.

Reduction: Methyl 2-fluoro-5-hydroxyphenylethanol.

Substitution: Methyl 2-substituted-5-hydroxyphenylacetate derivatives.

Scientific Research Applications

Methyl 2-fluoro-5-hydroxyphenylacetate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of advanced materials with unique properties such as enhanced thermal stability and electrical conductivity.

Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways due to its structural similarity to naturally occurring compounds.

Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-hydroxyphenylacetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Methyl 2-fluoro-5-hydroxyphenylacetate can be compared with other similar compounds such as:

Methyl 2-chloro-5-hydroxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can affect the compound’s reactivity and binding properties.

Methyl 2-fluoro-4-hydroxyphenylacetate: The hydroxyl group is positioned differently, which can influence the compound’s chemical behavior and biological activity.

Methyl 2-fluoro-5-methoxyphenylacetate: The hydroxyl group is replaced with a methoxy group, altering the compound’s polarity and hydrogen bonding capability.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and interact with different molecular targets, making it a valuable tool in research and development.

Biological Activity

Methyl 2-fluoro-5-hydroxyphenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring. The molecular formula is C10H11F1O3, and its molar mass is approximately 216.19 g/mol. This structural composition is believed to contribute significantly to its biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Research has indicated that compounds with similar structures exhibit potent inhibition of cancer cell proliferation. For instance, studies on related phenylacetate derivatives have shown significant cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

-

Neuroprotective Effects :

- The presence of the hydroxyl group in this compound may enhance its neuroprotective properties. Preliminary studies suggest that such compounds can mitigate oxidative stress and apoptosis in neuronal cells, making them potential candidates for neurodegenerative disease therapies .

- Vasorelaxant Properties :

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of various phenylacetate derivatives on L1210 mouse leukemia cells. This compound was included in the screening, revealing significant growth inhibition comparable to established chemotherapeutics . -

Neuroprotective Mechanism :

In vitro experiments demonstrated that this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The compound's ability to enhance endogenous antioxidant defenses was noted as a potential mechanism for its protective effects . -

Vasorelaxation Studies :

In vivo studies using spontaneously hypertensive rats showed that administration of related compounds led to significant decreases in blood pressure, attributed to enhanced endothelial function and nitric oxide release .

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-5-hydroxyphenyl)acetate |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3 |

InChI Key |

YABMTWVIFKOLHO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.